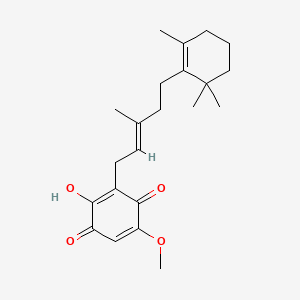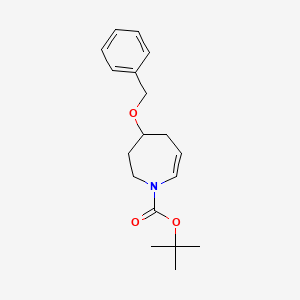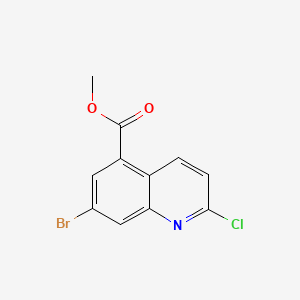
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate is a quinoline derivative with a bromine atom at the 7th position and a chlorine atom at the 2nd position on the quinoline ring, along with a carboxylate ester group at the 5th position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the desired positions on the quinoline ring.
Esterification: The carboxylate ester group is introduced through an esterification reaction involving a carboxylic acid derivative and methanol in the presence of a catalyst.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the quinoline ring or the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinoline-5,7-dicarboxylate derivatives.
Reduction Products: Reduced quinoline derivatives with fewer halogen atoms.
Substitution Products: Quinoline derivatives with different functional groups at the halogenated positions.
科学的研究の応用
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 7-bromo-2-chloro-5-quinolinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
類似化合物との比較
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate: Unique due to its specific halogenation pattern and ester group.
Methyl 7-bromo-2-chloro-5-quinolineacetate: Similar structure but with an acetate group instead of a carboxylate.
Methyl 7-bromo-2-chloroquinoline: Lacks the carboxylate group, resulting in different chemical properties and reactivity.
Uniqueness:
The presence of both bromine and chlorine atoms on the quinoline ring provides unique reactivity and potential for further functionalization.
The carboxylate ester group allows for additional chemical transformations not possible with similar compounds lacking this functionality.
特性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC名 |
methyl 7-bromo-2-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(13)14-9/h2-5H,1H3 |
InChIキー |
ZXLJJZIGPIMJJJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC(=NC2=CC(=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


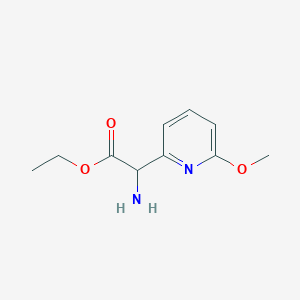
![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)
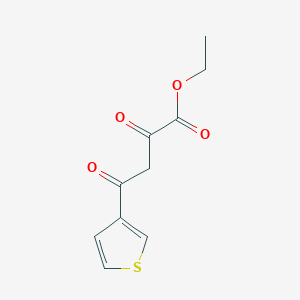
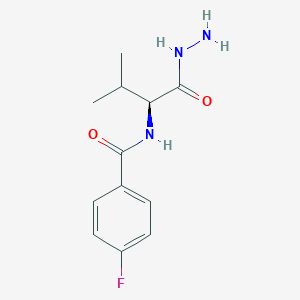
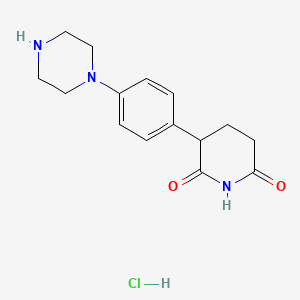
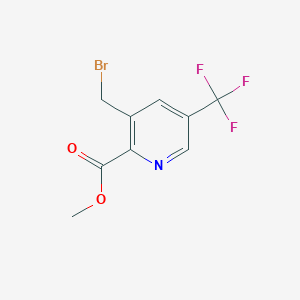
![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)

